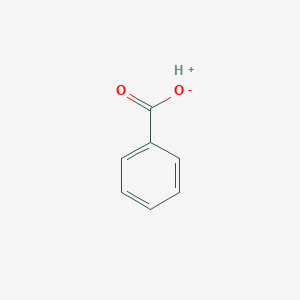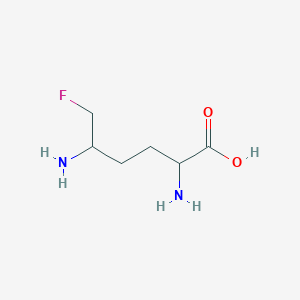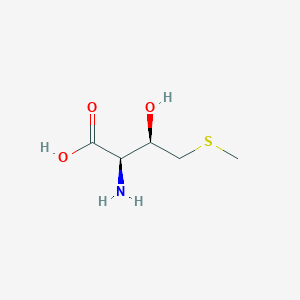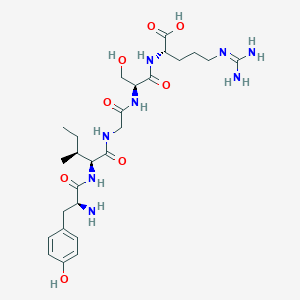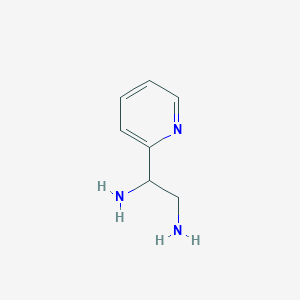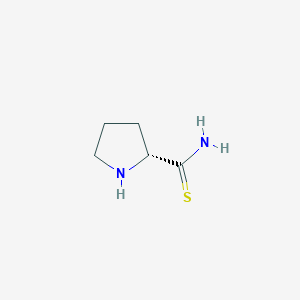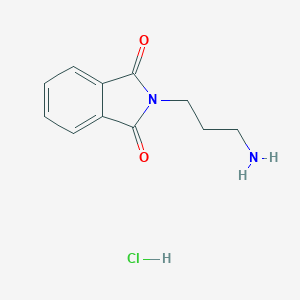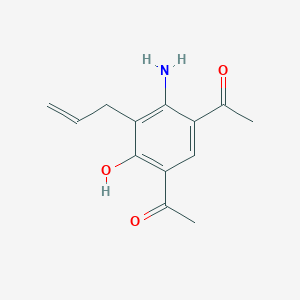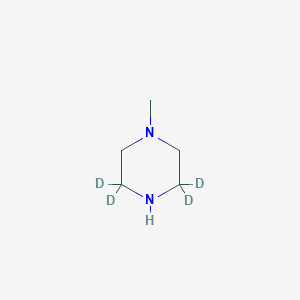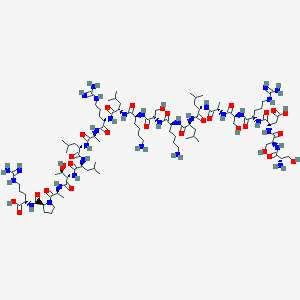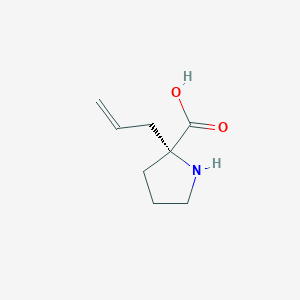
(R)-2-Allylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-Allylpyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including (R)-2-Allylpyrrolidine-2-carboxylic acid, are known for their flexibility and usage as precursors for various industrial chemicals. They can be produced fermentatively using engineered microbes. However, these acids can become inhibitory to microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below the desired yield and titer. Their inhibitory potency is significant as many carboxylic acids are used as food preservatives. Understanding the impact of carboxylic acids on microbial cells is crucial, as it can aid in identifying metabolic engineering strategies to enhance microbial robustness for improved industrial performance (Jarboe et al., 2013).
Antioxidant and Antimicrobial Properties
Natural carboxylic acids derived from plants, such as benzoic acid and cinnamic acid, show significant biological activity, including antioxidant and antimicrobial properties. The structure of these carboxylic acids influences their bioactivity, with variations in the number of hydroxyl groups and conjugated bonds affecting their efficacy. For instance, rosmarinic acid exhibits high antioxidant activity, which can be correlated with its structural features. Understanding these structure-activity relationships is vital for exploring the therapeutic potential of carboxylic acids in medical applications (Godlewska-Żyłkiewicz et al., 2020).
Influence of Metals on Biologically Important Ligands
The interaction between metals and biologically important ligands, such as carboxylic acids, is crucial in understanding the nature of biochemical processes. Research involving spectroscopic studies of compounds like benzoates and salicylates has shown how metals can influence the electronic systems of these molecules. This knowledge is essential for predicting the reactivity and stability of complex compounds, which is fundamental in medicinal chemistry and drug design (Lewandowski et al., 2005).
Liquid-Liquid Extraction of Carboxylic Acids
The removal of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is a critical process in the production of bio-based plastics and other organic acids. Recent developments in solvent technology, such as the use of ionic liquids, have advanced the efficiency of this process. Understanding the properties of these solvents and their interactions with carboxylic acids is essential for optimizing the LLX process for industrial applications (Sprakel & Schuur, 2019).
Carboxylic Acid Bioisosteres in Drug Design
Carboxylic acid bioisosteres are used to circumvent issues associated with the carboxylate moiety in drugs, such as toxicity and limited metabolic stability. The development of novel carboxylic acid substitutes with improved pharmacological profiles is a testament to the innovation required in modern drug design. These bioisosteres can significantly alter bioactivity, selectivity, and physicochemical properties of drugs, demonstrating the importance of carboxylic acid derivatives in medicinal chemistry (Horgan & O’Sullivan, 2021).
Propiedades
IUPAC Name |
(2R)-2-prop-2-enylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-4-8(7(10)11)5-3-6-9-8/h2,9H,1,3-6H2,(H,10,11)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBBRKMXTLLAOB-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@]1(CCCN1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315981 |
Source


|
| Record name | (R)-2-Allylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121772-98-3 |
Source


|
| Record name | (R)-2-Allylproline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121772-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-2-Allylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


